N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)14-9-12(19)5-8-15(14)20/h3-10H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBFXDOVFLKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research and drug development.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: The compound is used in the development of biocides, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit the biosynthesis of certain bacterial lipids, block enzyme activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can be compared with other thiazole derivatives such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2,4-disubstituted thiazoles These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the 2,5-dichlorophenyl and dimethylsulfamoyl groups in this compound contributes to its distinct properties and potential uses .
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N2O2S
- Key Functional Groups : Thiazole ring, dichlorophenyl moiety, dimethylsulfamoyl group.
1. Antimicrobial Activity
Thiazole derivatives are widely studied for their antimicrobial properties. This compound has shown significant antibacterial and antifungal activities in various studies.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Case Study : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
3. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Research Findings : A study demonstrated that similar thiazole derivatives inhibited the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the reaction of thiourea with α-haloketones.
- Introduction of Functional Groups : The dichlorophenyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by reacting the thiazole derivative with dimethylsulfamoyl chloride under basic conditions.
Q & A
Basic Research Questions
Q. What are the critical steps and conditions for synthesizing N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide with high yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the thiazole core and benzamide moiety. Key steps include:
- Cyclization of thiosemicarbazides with dichlorophenyl isothiocyanate to form the thiazole ring (controlled pH, 60–80°C, ethanol solvent) .
- Sulfonylation of the benzamide group using dimethylsulfamoyl chloride in anhydrous DMF under nitrogen .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR : To verify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl and benzamide groups) and sulfonamide methyl groups (δ 3.1–3.3 ppm) .
- IR Spectroscopy : Confirmation of sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C₁₉H₁₆Cl₂N₃O₃S₂) .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Modification of Substituents : Systematic replacement of the dichlorophenyl group (e.g., 2,4-dichloro vs. 3,5-dichloro) to assess impact on antimicrobial potency .
- Sulfonamide Tuning : Substituting dimethylsulfamoyl with dipropylsulfamoyl to enhance lipophilicity and blood-brain barrier penetration .
- In Silico Docking : Use tools like AutoDock to predict binding affinity to bacterial dihydrofolate reductase or cancer-related kinases .
Q. How to address contradictory data in reported IC₅₀ values across studies (e.g., MCF-7 vs. HepG2)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Dose-Response Replicates : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used for compound dissolution) .
Q. What advanced techniques elucidate the mechanism of action for its anticancer activity?
- Methodological Answer :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cancer cells .
- Western Blotting : Quantify expression of apoptotic markers (e.g., Bax, Bcl-2) and DNA damage proteins (e.g., γ-H2AX) .
- Metabolomics : LC-MS profiling to identify disrupted pathways (e.g., glycolysis, nucleotide synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
